Cinidon-ethyl
Description
Contextualization within Modern Herbicide Science
In the landscape of modern weed management, Cinidon-ethyl is classified as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. herts.ac.ukcabidigitallibrary.org This mode of action places it in the Herbicide Resistance Action Committee (HRAC) Group E and the Weed Science Society of America (WSSA) Group 14. herts.ac.uk PPO inhibitors are vital tools in modern agriculture, primarily used as contact-type, post-emergence herbicides for broadleaf weeds, though some also exhibit soil activity. pioneer.com Their importance has grown significantly in recent years as a strategy to manage weed populations that have developed resistance to other widely used herbicides, such as glyphosate (B1671968). pioneer.comcambridge.org
The mechanism of PPO inhibitors involves the blockage of the PPO enzyme, which is essential for the conversion of protoporphyrinogen IX to protoporphyrin IX in the tetrapyrrole biosynthesis pathway. pioneer.combioone.org This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. cambridge.org In the presence of light and oxygen, this compound is oxidized into protoporphyrin IX, a potent photosensitizer. bioone.orgcambridge.org The accumulation of this photosensitizer results in the rapid generation of reactive oxygen species, causing lipid peroxidation, destruction of cell membranes, and ultimately, cell death. pioneer.comcambridge.org This process manifests visually as rapid chlorosis (yellowing), followed by desiccation and necrosis (browning) of plant tissues within one to three days of application. pioneer.com
This compound specifically is known for its strong activity against broadleaf weeds while demonstrating selectivity in cereal crops like wheat. cabidigitallibrary.orgcambridge.org This selectivity is primarily based on the crop's ability to metabolize the herbicide more efficiently than the susceptible weed species. cabidigitallibrary.org
Historical Trajectory of Protoporphyrinogen Oxidase Inhibitor Research
The history of PPO-inhibiting herbicides dates back to the 1960s. The first patent for a PPO inhibitor, nitrofen (B51676), which belongs to the diphenyl ether (DPE) class, was filed in 1960 and commercially introduced in 1964. cambridge.orgresearchgate.net While nitrofen itself was a relatively weak inhibitor, it served as the foundational compound for the development of a much more active and successful class of DPE herbicides throughout the 1970s and early 1980s. pioneer.comresearchgate.net
These first-generation PPO inhibitors were widely adopted for pre-emergence and post-emergence control of annual broadleaf weeds in various crops. pioneer.com The discovery that PPO was the target site for these herbicides was a significant breakthrough, distinguishing their mode of action from other diphenyl ether compounds that targeted different enzymes. cambridge.org
The introduction of glyphosate-resistant crops in the late 1990s led to a temporary decrease in reliance on PPO inhibitors. cambridge.orgcambridge.org However, the subsequent and widespread evolution of glyphosate-resistant weeds, particularly species like Amaranthus tuberculatus (waterhemp), spurred a renewed and intense interest in PPO inhibitors as an alternative and effective management tool. cambridge.orgcambridge.org This resurgence drove further research and development, leading to the discovery of numerous non-DPE chemical classes that also inhibit the PPO enzyme. Today, these classes include N-phenylphthalimides (like this compound), oxadiazoles, phenylpyrazoles, thiadiazoles, and triazolinones. pioneer.com
The timeline of PPO inhibitor development highlights a continuous search for new chemical structures with high efficacy, favorable crop selectivity, and the ability to combat evolving weed resistance. researchgate.net
| Property | Description |
| Chemical Name | ethyl (2Z)-2-chloro-3-{2-chloro-5-[(1R,S)-1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]phenyl}prop-2-enoate |
| CAS Number | 142891-20-1 herts.ac.uk |
| Chemical Class | N-phenylphthalimide pioneer.com / Isoindoldione ncats.iobcpc.org |
| Herbicide Group | WSSA: 14 herts.ac.uk / HRAC: E herts.ac.uk |
| Mode of Action | Protoporphyrinogen Oxidase (PPO) inhibitor herts.ac.ukcabidigitallibrary.org |
| Primary Use | Post-emergence herbicide for broadleaf weed control bcpc.orgherts.ac.uk |
Scope and Objectives of Contemporary Academic Inquiry on this compound
Current academic research on this compound and other PPO inhibitors is multifaceted, driven by the need for sustainable weed management strategies in the face of increasing herbicide resistance.
A primary objective is the elucidation of selectivity mechanisms . Studies have focused on understanding why crops like wheat are tolerant to this compound while certain weeds are susceptible. Research has shown that selectivity is not due to differences in uptake or the sensitivity of the target PPO enzyme, which is strongly inhibited in both crop and weed species. cabidigitallibrary.org Instead, the key factor is the differential rate of metabolism; tolerant crops can detoxify the compound more rapidly. cabidigitallibrary.org For example, a study on the selectivity between wheat, Galium aparine, and Solanum nigrum found that while this compound inhibited the PPO enzyme in all species with a 50% inhibition concentration (I50) of approximately 1 nM, only the weed species showed the subsequent cascade of herbicidal effects. cabidigitallibrary.org
Another major area of inquiry is weed resistance . Although PPO inhibitors have been a durable mode of action, resistance has been reported in several weed species, such as Amaranthus tuberculatus. cambridge.org Research is focused on identifying the genetic basis of this resistance, which often involves a specific codon deletion (ΔG210) in the gene encoding the PPO enzyme. cambridge.org Developing rapid detection methods, like Kompetitive Allele Specific PCR (KASP™) assays, is a key objective to help manage and mitigate the spread of resistant biotypes. cambridge.org
Furthermore, academic inquiry extends to the optimization of herbicidal activity and spectrum . Research investigates the efficacy of this compound on various weed species and its performance in tank mixtures with other herbicides to broaden the control spectrum and manage larger weeds. bcpc.org For instance, studies have documented its high efficacy against weeds like Galium aparine, Galeopsis tetrahit, and Lamium spp. bcpc.org
Finally, there is ongoing research into the synthesis and structure-activity relationships (SAR) of PPO inhibitors. The goal is to design novel molecules with improved efficacy, a wider spectrum of activity, and effectiveness against resistant weed biotypes. scielo.br By understanding the structural requirements for potent PPO inhibition, researchers aim to develop the next generation of herbicides. cambridge.org
| Weed Species | Level of Control with this compound (50 g a.i./ha) |
| Galium aparine | Good to Very Good bcpc.org |
| Galeopsis tetrahit | Good to Very Good bcpc.org |
| Lamium spp. | Good to Very Good bcpc.org |
| Veronica spp. | Good to Very Good bcpc.org |
| Polygonum convolvulus | Moderate bcpc.org |
| Senecio vulgaris | Moderate bcpc.org |
| Sinapis arvensis | Moderate bcpc.org |
| Papaver rhoeas | Partial bcpc.org |
| Stellaria media | Partial bcpc.org |
| Matricaria spp. | No Control bcpc.org |
| Viola spp. | No Control bcpc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKTZOEKDFTBU-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036753 | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142891-20-1 | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinidon-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINIDON-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Phytotoxicological Pathways
Elucidation of Protoporphyrinogen (B1215707) IX Oxidase (Protox) Inhibition
The primary mode of action for cinidon-ethyl is the direct and potent inhibition of the Protox enzyme (EC 1.3.3.4). uzh.chpioneer.com This enzyme is located in the chloroplasts and mitochondria and catalyzes the oxidation of protoporphyrinogen IX into protoporphyrin IX, the final common step in the synthesis of both chlorophyll (B73375) and heme. chimia.ch By blocking this enzyme, this compound triggers a catastrophic buildup of substrate and subsequent photodynamic damage.
Laboratory studies using isolated plant enzymes have demonstrated that this compound is a powerful inhibitor of Protox. In vitro assays show strong inhibitory activity at very low concentrations. cabidigitallibrary.org Research indicates that the concentration of this compound required to inhibit 50% of the enzyme's activity (I₅₀) is in the low nanomolar range. This high affinity for the enzyme is a key factor in its herbicidal efficacy. For instance, studies have recorded I₅₀ values of approximately 1 nM for Protox extracted from both susceptible weed species and tolerant wheat, indicating that the initial enzyme sensitivity is not the basis for selectivity between these species. cabidigitallibrary.org A broader study of related peroxidizing herbicides found I₅₀ values for Protox inhibition to be between 25 and 650 nM. researchgate.net
Table 1: In Vitro Inhibition of Protoporphyrinogen Oxidase (Protox) by this compound This table presents data on the concentration of this compound required for 50% inhibition (I₅₀) of Protox activity in enzymes isolated from various plant species.
| Plant Species | Tissue Source | I₅₀ Concentration (nM) | Reference |
| Galium aparine (Cleavers) | Plastids | ~1 | cabidigitallibrary.org |
| Solanum nigrum (Black Nightshade) | Plastids | ~1 | cabidigitallibrary.org |
| Triticum aestivum (Wheat) | Plastids | ~1 | cabidigitallibrary.org |
| Various Species | Not Specified | 25 - 650 | researchgate.net |
The inhibition of Protox within the chloroplasts causes its substrate, the colorless protoporphyrinogen IX, to accumulate. cambridge.org This excess protoporphyrinogen IX leaks out of the plastids and into the cytoplasm. uzh.chcambridge.org In the cytoplasm, it is rapidly oxidized to the highly photodynamic protoporphyrin IX (Proto IX) by other enzymes or non-enzymatic processes. uzh.chchimia.ch
This leads to a massive and abnormal accumulation of Proto IX within the plant cells. researchgate.netcambridge.org There is a direct correlation between the degree of Protox inhibition and the amount of Proto IX that accumulates. researchgate.net In susceptible weeds, treatment with this compound leads to a significant buildup of Proto IX, a phenomenon not observed in tolerant crops like wheat, where the herbicide is metabolized more rapidly. cabidigitallibrary.org While specific fold-increase data for this compound is limited, studies on the mechanistically similar herbicide saflufenacil (B1680489) show that at a 1 µM concentration, Proto IX levels can increase by as much as 25-fold in susceptible species compared to only 2-fold in tolerant corn. bioone.org
Table 2: Herbicide-Induced Accumulation of Protoporphyrin IX (Proto IX) This table illustrates the differential accumulation of Proto IX in susceptible versus tolerant plant species following treatment with Protox-inhibiting herbicides.
| Herbicide | Plant Species | Tolerance | Treatment Concentration | Proto IX Accumulation (Fold Increase vs. Control) | Reference |
| This compound | Galium aparine | Susceptible | Not specified | Significant Accumulation | cabidigitallibrary.org |
| This compound | Solanum nigrum | Susceptible | Not specified | Significant Accumulation | cabidigitallibrary.org |
| This compound | Triticum aestivum | Tolerant | Not specified | No Significant Accumulation | cabidigitallibrary.org |
| Saflufenacil | Solanum nigrum | Susceptible | 1 µM | ~25-fold | bioone.org |
| Saflufenacil | Velvetleaf | Susceptible | 1 µM | ~8-fold | bioone.org |
| Saflufenacil | Corn | Tolerant | 1 µM | ~2-fold | bioone.org |
Downstream Biochemical and Physiological Responses in Susceptible Biotypes
The accumulation of Proto IX is the pivotal event that triggers a cascade of destructive downstream effects. The phytotoxicity is not caused by the initial enzyme inhibition itself, but by the consequences of the resulting Proto IX buildup, which requires light to manifest.
Protoporphyrin IX is a potent photosensitizer. bioone.orgcore.ac.uk When it accumulates in the cytoplasm and is exposed to light, it absorbs light energy and transfers it to molecular oxygen (O₂), generating highly destructive singlet oxygen (¹O₂). cambridge.orgpioneer.com This initiates a chain reaction that produces a variety of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals. cambridge.orgbioone.orgfrontiersin.org The massive and uncontrolled generation of these ROS overwhelms the plant's natural antioxidant defenses, leading to severe oxidative stress. ljmu.ac.ukresearchgate.net This light-dependent formation of ROS is the direct cause of the subsequent cellular damage. researchgate.netcambridge.org
The highly reactive singlet oxygen and other ROS produced during oxidative stress attack the polyunsaturated fatty acids that are major components of cellular membranes. cambridge.orgresearchgate.net This process, known as lipid peroxidation, leads to a rapid loss of membrane integrity and function. bioone.orgfrontiersin.org The plasma membrane, the tonoplast (vacuolar membrane), and the outer chloroplast envelope are particularly vulnerable. pioneer.combioone.org The damage results in the uncontrolled leakage of ions and cellular contents, causing rapid water loss, tissue desiccation, and ultimately, cell death and visible necrosis. cambridge.orgpioneer.commdpi.com This swift disruption of cell membranes is a characteristic symptom of Protox-inhibiting herbicides. pioneer.com
The oxidative burst originating from Proto IX accumulation inflicts severe damage on the chloroplasts, the site of photosynthesis. bioone.orgresearchgate.net This leads to the degradation and bleaching of photosynthetic pigments, including chlorophylls (B1240455) and carotenoids. researchgate.netpioneer.com Electron microscopy reveals significant damage to the chloroplast ultrastructure, such as the disorganization of the thylakoid membrane system, including condensed or disordered grana and stroma lamellae. cas.czresearchgate.net
The combination of direct damage to the chloroplast structure, the bleaching of light-harvesting pigments, and the initial inhibition of the chlorophyll synthesis pathway results in a profound and rapid inhibition of photosynthetic efficacy. pioneer.combioone.orgnih.gov Key photosynthetic parameters, such as the net photosynthetic rate and the maximal quantum efficiency of photosystem II (PSII), are significantly reduced, bringing the plant's primary energy production to a halt and contributing to its rapid demise. cas.czmdpi.com
Investigation of Light-Dependency in Herbicidal Activity
The herbicidal efficacy of this compound is fundamentally dependent on the presence of light. cabidigitallibrary.orgcambridge.orguga.edu This characteristic links it to a class of herbicides often referred to as light-dependent bleaching or peroxidizing herbicides. chimia.chresearchgate.net The visual symptoms of its phytotoxicity, which include rapid yellowing (chlorosis), desiccation, and browning (necrosis) of green plant tissues, manifest only upon exposure to light. cabidigitallibrary.orgpioneer.com Research has consistently shown that higher light intensity accelerates the herbicidal effect. researchgate.net In the absence of light, the primary biochemical inhibition occurs, but the catastrophic cellular damage that leads to plant death is not initiated. cambridge.org
The physiological basis for this light dependency lies in the mechanism of action, which targets the enzyme protoporphyrinogen IX oxidase (Protox). cabidigitallibrary.orgchimia.chpioneer.com this compound is a potent inhibitor of Protox, the last common enzyme in the biosynthetic pathway of chlorophylls and hemes. cabidigitallibrary.orgchimia.ch This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). chimia.chpioneer.com Inhibition of Protox by this compound leads to the accumulation of its substrate, Protogen IX, within the plastids. cambridge.orgscielo.br This excess Protogen IX leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized to Proto IX. cambridge.orgchimia.ch
It is the accumulated, extraplastidic Proto IX that functions as the key photodynamic pigment. scielo.brbioone.org Upon exposure to light, Proto IX becomes a potent photosensitizer. chimia.chbioone.org It absorbs light energy and interacts with molecular oxygen to generate highly destructive reactive oxygen species (ROS), primarily singlet oxygen. cambridge.orgchimia.chpioneer.com This cascade of ROS production leads to rapid lipid peroxidation, destroying the integrity of cellular membranes, including the plasma membrane and the tonoplast. cambridge.orguga.edubioone.org The loss of membrane function results in rapid cell leakage, inhibited photosynthesis, tissue desiccation, and ultimately, cell death. pioneer.combioone.org The accumulation of Proto IX can be observed in treated plant tissues kept in darkness, and this accumulation is strongly correlated with the extent of herbicidal damage that occurs once the plant is exposed to light. cambridge.orguga.edu
Investigations into the selectivity of this compound between susceptible weeds, such as Galium aparine (cleavers) and Solanum nigrum (black nightshade), and tolerant crops like wheat (Triticum aestivum) have further elucidated its light-dependent action. cabidigitallibrary.org While this compound strongly inhibits Protox activity in vitro in both susceptible and tolerant species, the subsequent phytotoxic effects are induced only in the weed species. cabidigitallibrary.orgresearchgate.netresearchgate.net Research has measured several key parameters to demonstrate this differential, light-dependent response.
Detailed studies have shown that following treatment with this compound, susceptible weeds exhibit a significant, light-dependent accumulation of Proto IX, which is coupled with the evolution of ethane (B1197151) (a marker for lipid peroxidation) and the formation of ethylene. cabidigitallibrary.orgresearchgate.net In contrast, tolerant wheat plants show minimal accumulation of these compounds, even in the presence of light. cabidigitallibrary.org This selectivity is primarily attributed to the more rapid metabolic detoxification of this compound in wheat compared to the susceptible weed species. cabidigitallibrary.org
The following table summarizes key research findings from a comparative study on the effects of this compound, illustrating the critical role of light.
| Parameter | Species | Condition | Observation | Citation |
|---|---|---|---|---|
| Protoporphyrin IX Accumulation | Susceptible Weeds (e.g., Galium aparine) | Light | Significant accumulation | cabidigitallibrary.org |
| Protoporphyrin IX Accumulation | Susceptible Weeds (e.g., Galium aparine) | Dark | Accumulation occurs but cellular damage is prevented until light exposure | cambridge.orguga.edu |
| Protoporphyrin IX Accumulation | Tolerant Crop (e.g., Wheat) | Light | Slight or no significant accumulation | cabidigitallibrary.orgresearchgate.net |
| Ethane Evolution (Lipid Peroxidation Marker) | Susceptible Weeds (e.g., Galium aparine) | Light | Significant evolution indicating membrane damage | cabidigitallibrary.org |
| Ethane Evolution (Lipid Peroxidation Marker) | Susceptible Weeds (e.g., Galium aparine) | Dark | No significant evolution | cabidigitallibrary.org |
| Ethane Evolution (Lipid Peroxidation Marker) | Tolerant Crop (e.g., Wheat) | Light | No significant evolution | cabidigitallibrary.org |
| Tissue Necrosis | Susceptible Weeds (e.g., Solanum nigrum) | Light | Rapid and extensive desiccation and necrosis | cabidigitallibrary.org |
| Tissue Necrosis | Susceptible Weeds (e.g., Solanum nigrum) | Dark | No visible damage | cambridge.org |
Mechanisms of Herbicide Selectivity in Plant Systems
Differential Plant Metabolism as a Determinant of Selectivity
The primary mechanism conferring selectivity to cinidon-ethyl is the differential rate at which it is metabolized by tolerant crops versus susceptible weeds. cabidigitallibrary.orgbcpc.orgpioneer.com Tolerant plants, such as wheat, possess the ability to rapidly break down the active herbicide into less harmful compounds, thereby avoiding phytotoxic effects. cabidigitallibrary.org In contrast, susceptible weed species metabolize this compound at a much slower rate, allowing the active compound to accumulate and exert its herbicidal action. cabidigitallibrary.orgpioneer.com
Comparative Analysis of Metabolic Pathways in Tolerant and Susceptible Species
Studies comparing the metabolic fate of this compound in tolerant wheat (Triticum aestivum) and susceptible weeds like cleavers (Galium aparine) and black nightshade (Solanum nigrum) have elucidated the basis of its selectivity. Following foliar application, while the initial uptake of the herbicide into the leaf tissue does not differ significantly between the species, the subsequent metabolic breakdown does. cabidigitallibrary.org
In wheat, this compound is more rapidly converted to its less biologically active metabolites. cabidigitallibrary.org This detoxification process prevents the accumulation of the parent compound to phytotoxic levels. Conversely, in susceptible species like Galium aparine and Solanum nigrum, the metabolism is significantly slower, leading to the buildup of the active this compound and subsequent herbicidal effects. cabidigitallibrary.org
Table 1: Comparative Metabolism of this compound in Tolerant and Susceptible Species
| Species | Tolerance Level | Rate of Metabolism |
|---|---|---|
| Wheat (Triticum aestivum) | Tolerant | Rapid |
| Cleavers (Galium aparine) | Susceptible | Slow |
| Black Nightshade (Solanum nigrum) | Susceptible | Slow |
Characterization of Biologically Active and Inactive Metabolites
The metabolism of this compound in plants proceeds through the formation of several intermediate compounds, with varying degrees of herbicidal activity. Two key metabolites that have been identified are the E-isomer (BAS 615M00) and the acid metabolite (BAS 615M01). cabidigitallibrary.org
The E-isomer of this compound, designated as BAS 615M00, is one of the initial products of its metabolism in plants. Research has shown that this isomer is biologically much less active than the parent Z-isomer (this compound). cabidigitallibrary.org The rapid conversion to this less potent form is a key step in the detoxification process within tolerant species.
Table 2: Biological Activity of this compound and its Metabolites
| Compound | Designation | Biological Activity |
|---|---|---|
| This compound (Z-isomer) | BAS 615H | High |
| E-isomer Metabolite | BAS 615M00 | Significantly Less Active |
| Acid Metabolite | BAS 615M01 | Less Active |
Role of Specific Enzyme Systems in Xenobiotic Detoxification
The metabolic breakdown of herbicides in plants is facilitated by various enzyme systems that are involved in xenobiotic detoxification. For this compound, cytochrome P450 monooxygenases have been implicated as playing a crucial role. researchgate.net
Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes known to be involved in the metabolism of a wide range of compounds, including herbicides. google.comnih.gov In the case of this compound, studies have suggested the involvement of CYPs in its oxidation. researchgate.net Research on wheat has shown that treatment with this compound can induce the expression of genes related to plant defense, including those encoding for peroxidases and cytochrome P450s. nih.gov Specifically, the cytochrome P450 gene C4H (CYP73A) showed differential expression following treatment, indicating its potential role in the metabolic pathway of this compound. researchgate.net The enhanced activity of these enzyme systems in tolerant crops like wheat likely contributes to the rapid detoxification of the herbicide, forming the basis of its selectivity. bcpc.org
Characterization of Conjugation Mechanisms (e.g., Glutathione (B108866), Glucose)
The selectivity of this compound, a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, is not based on differential inhibition of its target enzyme, but rather on the varying metabolic capacities of different plant species. cabidigitallibrary.orgncats.ioresearchgate.net In both tolerant crops like wheat and susceptible weeds, the PPO enzyme is strongly inhibited by this compound. ncats.ioresearchgate.net However, tolerant species possess a more efficient detoxification system that rapidly metabolizes the herbicide into less active compounds. cabidigitallibrary.orgresearchgate.netpioneer.com
Metabolic degradation is a primary mechanism for natural tolerance to PPO inhibitors. uga.edu For this compound in wheat, the principal metabolic pathway involves hydroxylation, followed by conjugation with glucose to form a non-phytotoxic glucose conjugate. bcpc.org This process is part of a multi-phase detoxification system common in plants, where phase I reactions, such as those mediated by cytochrome P450 monooxygenases or peroxidases, introduce a functional group (like a hydroxyl group), which then allows for phase II conjugation to molecules like glucose or glutathione. researchgate.netfrontiersin.org Studies have shown that this compound treatment specifically induces peroxidase genes, which could be involved in the initial hydroxylation step prior to conjugation. researchgate.net
While glucose conjugation is a confirmed pathway in wheat, the broader category of PPO-inhibiting herbicides is known to be detoxified via conjugation with both glutathione and/or glucose. pioneer.combcpc.org The rapid metabolism in tolerant species like wheat prevents the accumulation of the active parent compound and its phytotoxic effects, whereas in susceptible weeds, the slower metabolic rate leads to the buildup of protoporphyrin IX, light-dependent cell damage, and eventual tissue necrosis. cabidigitallibrary.orgresearchgate.net
Dynamics of Absorption and Translocation within Plant Tissues
The movement of this compound within plant tissues is characterized by rapid initial absorption into waxy surface layers followed by very limited systemic movement.
Quantitative Assessment of Foliar Absorption
This compound is a lipophilic, contact-action herbicide designed for post-emergence application. cabidigitallibrary.orgherts.ac.uk Upon foliar application, the compound is quickly adsorbed by the epicuticular wax on the leaf surface. cabidigitallibrary.orgresearchgate.net From this waxy layer, it penetrates more slowly into the leaf tissue itself. cabidigitallibrary.orgresearchgate.net
Quantitative studies have shown that there are no significant differences in the rate of foliar uptake between tolerant wheat and susceptible weed species such as Galium aparine and Solanum nigrum over a 48-hour period. cabidigitallibrary.org The basis for selectivity is therefore not found in differential absorption but in the subsequent metabolic fate of the absorbed herbicide. researchgate.net The rate of metabolism is significantly faster in wheat, which prevents the parent compound from accumulating to phytotoxic levels. researchgate.netbcpc.org
The following table presents data on the metabolic breakdown of [¹⁴C]-cinidon-ethyl in the leaf tissue of various species 32 hours after foliar treatment, illustrating the quantitative differences in metabolism that underpin selectivity.
| Plant Species | % of Absorbed Radioactivity as Unchanged Parent or E-isomer/Acid |
|---|---|
| Galium aparine (Susceptible Weed) | ~47% |
| Solanum nigrum (Susceptible Weed) | ~36% |
| Wheat (Tolerant Crop) | ~12% |
Data derived from studies on the metabolism of [¹⁴C]this compound. researchgate.net
Evaluation of Root Uptake and Systemic Movement
This compound can be absorbed by plant roots from the soil or a hydroponic solution. cabidigitallibrary.orgresearchgate.net However, similar to foliar application, research has found no significant differences in root absorption rates between tolerant and susceptible species. researchgate.net Once absorbed by the roots, the herbicide exhibits minimal systemic movement to other parts of the plant. cabidigitallibrary.orgresearchgate.net This lack of significant translocation means its herbicidal action is primarily localized to the tissues where it is directly applied or absorbed. herts.ac.uk
Methodologies for Quantitative Selectivity Assessment
To objectively measure the difference in herbicidal effect between crop and weed species, researchers employ quantitative assessment methodologies, most notably the calculation of a selectivity index.
Derivation and Interpretation of Selectivity Indices
A selectivity index is a ratio derived from dose-response experiments that quantifies the level of tolerance of one species relative to another. It is typically calculated by dividing the herbicide concentration required to cause a 50% inhibition of growth (GR₅₀) or another measured effect (e.g., IC₅₀) in the tolerant species by the concentration that causes the same effect in the susceptible species. bioone.org
Formula for Selectivity Index: Selectivity Index = GR₅₀ (Tolerant Species) / GR₅₀ (Susceptible Species)
A higher selectivity index indicates a greater margin of safety for the crop. For this compound, the selectivity between wheat and susceptible weed species has been quantified as being approximately 500-fold, demonstrating a very high degree of selectivity. researchgate.net
This quantitative selectivity is directly correlated with the metabolic rate of the herbicide. A faster metabolic half-life (t₁₂) in the tolerant crop corresponds to a much higher GR₅₀ value, meaning a much greater dose of the herbicide is required to cause injury.
The following table illustrates the relationship between the herbicidal efficacy (GR₅₀) and the metabolic half-life of this compound in a tolerant crop versus a susceptible weed.
| Plant Species | GR₅₀ (g a.i./ha) | Metabolic Half-life (t₁₂) (hours) |
|---|---|---|
| Wheat | >>32 | 3.5 |
| Galeopsis tetrahit | 4 | 21 |
Data demonstrating the correlation between metabolic rate and herbicide tolerance. bcpc.org
Plant Molecular and Genetic Responses to Cinidon Ethyl Exposure
Transcriptomic Profiling in Herbicide-Treated Plants
Cinidon-ethyl, a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, elicits specific and significant changes in the gene expression patterns of tolerant plants. Studies on the transcriptome of wheat (Triticum aestivum) have provided insights into the molecular responses following treatment with this herbicide. These analyses reveal a distinct genetic reprogramming compared to other herbicides, highlighting a unique plant-herbicide interaction. plantprotection.pludl.cat
Gene Expression Analysis in Tolerant Crop Species
In tolerant crop species such as wheat, the application of this compound leads to the differential expression of a suite of genes. Research utilizing cDNA microarrays has demonstrated that within 24 to 72 hours of treatment, specific genes are significantly upregulated. These changes are part of the plant's broader response to the chemical stressor. The resistance of wheat to this compound is not merely a passive trait but involves an active transcriptional response.
A study on spring wheat (variety Greina) identified several genes that were differentially expressed after treatment with this compound. The table below summarizes a selection of these genes and their expression changes at different time points under controlled environmental conditions.
Table 1. Differentially expressed genes in wheat leaves following this compound treatment. Data synthesized from research findings.
Induction Patterns of Peroxidase and Defense-Related Genes
A hallmark of the transcriptomic response to this compound is the strong and specific induction of peroxidase genes. udl.catnih.gov This response is believed to be triggered by the herbicide's mode of action. This compound inhibits the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of protoporphyrinogen IX. This substrate then leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause cellular damage but also act as signaling molecules. udl.catnih.gov
The surge in ROS initiates a defensive cascade, prominently featuring the upregulation of peroxidases and other defense-related genes, such as chitinases and lipoxygenases. nih.gov Peroxidases are versatile enzymes that not only help in mitigating oxidative stress but may also be directly involved in the detoxification of this compound by metabolizing it into a less harmful, hydroxylated product. nih.govczu.cz This robust induction of defense genes suggests that the plant is activating a broad protective state. plantprotection.pludl.cat
Table 2. Key defense-related gene families induced by this compound in wheat. nih.govczu.cz
Upregulation of Genes Associated with Metabolic and Stress-Response Pathways
Beyond the immediate defense genes, this compound exposure upregulates genes in broader metabolic and stress-response pathways. For instance, genes involved in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase and chalcone (B49325) synthase, show increased expression. nih.gov This pathway is crucial for the synthesis of various secondary metabolites, including lignin (B12514952) and flavonoids, which can reinforce cell walls and act as antioxidants. The upregulation of these genes may support the further metabolism of detoxified this compound products or contribute to the general stress resilience of the plant. nih.govczu.cz
Elucidation of Molecular Mechanisms Conferring Herbicide Tolerance (Beyond Metabolism)
While metabolic degradation is a primary mechanism of herbicide tolerance, this compound induces a distinct tolerance mechanism that goes beyond simple detoxification. The molecular disruption caused by the herbicide triggers a plant-wide defense alert system analogous to Systemic Acquired Resistance (SAR). nih.govczu.cz
SAR is a state of enhanced, broad-spectrum immunity in plants that is typically activated after an initial localized pathogen attack. omexcanada.comresearchgate.net Research has shown that the chemical inhibition of PPO by herbicides like this compound can mimic the initial trigger of SAR. nih.gov The accumulation of protoporphyrin IX and the subsequent generation of ROS act as a danger signal, initiating a signaling cascade that leads to the systemic expression of defense-related genes, including pathogenesis-related (PR) proteins. nih.govomexcanada.com
Table of Mentioned Compounds
Herbicide Resistance Evolution and Management Strategies
Characterization of Documented Resistance Cases to Protoporphyrinogen (B1215707) Oxidase Inhibitors
Resistance to PPO-inhibiting herbicides was first reported in waterhemp (Amaranthus tuberculatus) in 2001. nih.gov Since then, resistance has been documented in several other weed species, most notably Palmer amaranth (B1665344) (Amaranthus palmeri). nih.gov The widespread use of PPO inhibitors, often as a response to the evolution of resistance to other herbicide modes of action like glyphosate (B1671968) and ALS inhibitors, has accelerated the selection pressure for PPO-resistant weeds. cambridge.org
Cases of resistance to PPO inhibitors have been identified in major agricultural production areas, particularly in North and South America. cambridge.org Research has confirmed that many of these resistant populations exhibit cross-resistance to various PPO-inhibiting herbicides within different chemical families, including diphenyl ethers, N-phenylphthalimides, and triazolinones. frontiersin.org While specific documented cases of resistance solely to cinidon-ethyl are not extensively reported in literature, its classification as a PPO inhibitor suggests that weed populations resistant to other herbicides in this group are likely to exhibit some level of resistance to this compound as well.
Table 1: Documented Weed Species with Resistance to PPO-Inhibiting Herbicides
| Weed Species | Year of First Report | Key PPO Inhibitors with Reported Resistance |
|---|---|---|
| Amaranthus tuberculatus (Waterhemp) | 2001 | Fomesafen, Lactofen, Saflufenacil (B1680489) |
| Amaranthus palmeri (Palmer amaranth) | 2011 | Fomesafen, Flumioxazin |
| Ambrosia artemisiifolia (Common Ragweed) | 2004 | Lactofen, Fomesafen |
| Euphorbia heterophylla (Wild Poinsettia) | 2007 | Saflufenacil |
This table is not exhaustive but represents some of the key weed species with documented resistance to PPO inhibitors.
Academic Approaches to Sustainable Herbicide Resistance Management
To combat the growing threat of herbicide resistance, including potential resistance to this compound, a multi-faceted and integrated approach to weed management is essential.
A cornerstone of sustainable herbicide resistance management is the diversification of herbicide modes of action. The repeated use of herbicides with the same mode of action, such as PPO inhibitors, creates intense selection pressure for resistant individuals. oregonstate.edu Academic research emphasizes the importance of rotating herbicides with different modes of action and using tank mixtures of herbicides with multiple effective modes of action. oregonstate.edu This strategy reduces the selection pressure for any single resistance mechanism and can delay the evolution of resistance. For instance, in a field with emerging PPO inhibitor resistance, rotating to or tank-mixing with herbicides from other groups, such as those that inhibit acetolactate synthase (ALS) or photosystem II, can help manage resistant weed populations.
Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics to minimize reliance on any single method, particularly herbicides. cornell.edu Academic research strongly supports the adoption of IWM strategies to manage and delay herbicide resistance. These strategies include:
Mechanical Control: Tillage and cultivation can be effective at controlling emerged weeds and burying weed seeds, although the long-term impacts on soil health must be considered.
Biological Control: While less common for widespread annual weeds, the use of biological control agents can be a component of an IWM program in specific situations.
Chemical Control: When herbicides are used, they should be part of a well-planned IWM program. This includes using the recommended rates, applying at the correct timing for optimal efficacy, and incorporating diverse modes of action as previously discussed.
By integrating these chemical and non-chemical approaches, the selection pressure for herbicide resistance can be significantly reduced, preserving the long-term efficacy of valuable herbicides like this compound.
Table of Compound Names
| Compound Name |
|---|
| 2,4-D |
| Atrazine (B1667683) |
| Carfentrazone-ethyl |
| This compound |
| Dicamba (B1670444) |
| Flumioxazin |
| Fomesafen |
| Glufosinate |
| Glyphosate |
| Lactofen |
| Mesotrione |
| Pyrithiobac |
| Saflufenacil |
| Sulfentrazone |
Environmental and Ecotoxicological Research Investigations
Studies on Environmental Dissipation and Persistence Pathways
Research into the environmental fate of the herbicide cinidon-ethyl indicates that it is not persistent in soil or water systems herts.ac.uk. Its dissipation is attributed to a combination of biological and chemical degradation processes.
This compound is subject to rapid degradation in soil environments, primarily through microbial activity. Laboratory studies conducted under aerobic conditions have shown that the compound dissipates quickly. The typical time for 50% of the initial concentration to dissipate (DT50) is approximately 1.3 days herts.ac.uk. This rapid degradation rate classifies this compound as non-persistent in soil herts.ac.uk.
The primary biodegradation pathway involves the transformation of the parent molecule. One of the known soil metabolites identified is (Z)-2-chloro-3-(2-chloro-5-(1,3-dioxo-4,5,6,7-tertahydroisoindol-2-yl)phenyl)acrylic acid herts.ac.uk. Detailed studies on the complete sequence of biodegradation and the full range of microbial species involved are not extensively available in public literature.
Table 1: Biodegradation Kinetics of this compound in Soil
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| DT₅₀ (Typical) | 1.3 days | Aerobic, Laboratory | herts.ac.uk |
In aquatic systems, the degradation of this compound is influenced by chemical processes such as hydrolysis and photolysis.
Hydrolysis: this compound undergoes hydrolysis, with the rate being sensitive to the pH of the water. At a neutral pH of 7 and a temperature of 20°C, the hydrolysis half-life (DT50) is 1.5 days, indicating that it is non-persistent in neutral aquatic environments herts.ac.uk. At a more alkaline pH of 9, the hydrolysis DT50 increases to 5 days, suggesting that the compound is more stable under alkaline conditions herts.ac.uk.
Table 2: Hydrolysis Kinetics of this compound
| pH | Temperature (°C) | DT₅₀ (days) | Reference |
|---|---|---|---|
| 7 | 20 | 1.5 | herts.ac.uk |
| 9 | 20 | 5.0 | herts.ac.uk |
Photolysis: Detailed research findings, including specific kinetics such as the quantum yield or half-life for the photodegradation of this compound in water, are not readily available in the reviewed public literature. Photolysis, the breakdown of compounds by light, is a potential degradation pathway for many pesticides in surface waters, but specific data for this compound is not specified.
Research on Environmental Transport and Distribution Dynamics
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its tendency to adsorb to soil and sediment or to move with water.
This compound is characterized as being slightly mobile and possessing a low tendency to leach to groundwater herts.ac.uk. The potential for a pesticide to leach is often quantified by its soil organic carbon-water partition coefficient (Koc). A low Koc value indicates weaker adsorption to soil particles and a higher potential for movement with soil water. While this compound is described as slightly mobile, a specific, publicly available Koc value from peer-reviewed literature or regulatory summaries could not be identified in the conducted research. European regulatory assessments have noted a potential for groundwater contamination when the substance is applied in regions with vulnerable soils, such as those with neutral or high pH values.
The partitioning of a chemical between water and sediment is a key process determining its concentration and persistence in the aquatic environment. This behavior is often described by the sediment-water partition coefficient (Kd). For this compound, specific quantitative data on its partitioning behavior in various water-sediment systems, including Kd values, are not extensively documented in the available scientific literature. However, it is known that neither the active substance nor its main metabolite appears to pose an unacceptable risk to non-target aquatic organisms, which may suggest that persistent high concentrations in the water column are not typical.
The transport of pesticides can occur while they are dissolved in water or bound to suspended soil or sediment particles. This compound has been identified as having a medium potential for particle-bound transport herts.ac.uk. This suggests that a fraction of the compound can adsorb to soil and sediment particles and be transported from the application site via soil erosion and surface runoff into aquatic systems. Pesticides that are strongly adsorbed to soil particles are more likely to be transported by erosion rather than leaching europa.eu. The extent of this transport is dependent on various factors including soil type, rainfall intensity, and agricultural practices.
Ecotoxicological Impact Research on Non-Target Organisms
This compound, a post-emergence herbicide, has been the subject of various ecotoxicological studies to determine its potential impact on organisms not targeted by its intended herbicidal function. Research indicates that while it possesses low mammalian toxicity and is not expected to bioaccumulate, its effects on other environmental organisms vary, showing higher toxicity to aquatic life than to terrestrial invertebrates and pollinators herts.ac.uk.
Investigations into Aquatic Organism Sensitivity (e.g., Algae, Daphnia, Fish)
Investigations into the ecotoxicological effects of this compound reveal a notable sensitivity among aquatic organisms. The compound is classified as being very toxic to aquatic life, with potential for long-lasting effects in aquatic environments hpc-standards.com.
Studies on freshwater algae have established a significant inhibitory effect on growth. For the species Pseudokirchneriella subcapitata, the 72-hour EC₅₀ (the concentration causing a 50% reduction in growth) has been recorded at 0.012 mg/L, indicating high toxicity.
For aquatic invertebrates, the water flea (Daphnia magna) is a common indicator species. Acute toxicity tests have determined the 48-hour EC₅₀ (the concentration causing immobilization in 50% of the population) to be 1.4 mg/L. Chronic toxicity studies over a 21-day period established a No-Observed-Effect-Concentration (NOEC) at 0.1 mg/L, highlighting the potential for long-term effects at lower concentrations.
Research on fish species has also demonstrated the toxicity of this compound. For the Rainbow trout (Oncorhynchus mykiss), the 96-hour LC₅₀ (the concentration lethal to 50% of the test subjects) is 0.8 mg/L. The Bluegill sunfish (Lepomis macrochirus) shows a slightly lower sensitivity, with a 96-hour LC₅₀ of 2.2 mg/L. Chronic effects have also been noted, with a 28-day NOEC for Rainbow trout recorded at 0.04 mg/L. These findings have led to a moderate concern classification for both acute and chronic toxicity in fish.
Toxicity of this compound to Aquatic Organisms
| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration |
|---|---|---|---|---|
| Algae | Pseudokirchneriella subcapitata | EC₅₀ (Growth Inhibition) | 0.012 | 72 hours |
| Aquatic Invertebrate | Daphnia magna | EC₅₀ (Immobilization) | 1.4 | 48 hours |
| Aquatic Invertebrate | Daphnia magna | NOEC (Chronic) | 0.1 | 21 days |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ | 0.8 | 96 hours |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | NOEC (Chronic) | 0.04 | 28 days |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC₅₀ | 2.2 | 96 hours |
Studies on Terrestrial Invertebrate Responses (e.g., Earthworms)
In the terrestrial environment, soil-dwelling organisms such as earthworms are crucial for soil health and structure. Ecotoxicological research has categorized this compound as moderately toxic to these invertebrates herts.ac.uk.
Standardized tests using the earthworm species Eisenia fetida have been conducted to quantify this toxicity. The results from a 14-day study determined the LC₅₀, the concentration in soil causing 50% mortality, to be 178 mg per kg of soil. This finding supports the classification of moderate toxicity and indicates that spills or improper disposal could pose a risk to earthworm populations and, consequently, soil ecosystems.
Toxicity of this compound to Terrestrial Invertebrates
| Organism | Species | Endpoint | Value (mg/kg soil) | Exposure Duration |
|---|---|---|---|---|
| Earthworm | Eisenia fetida | LC₅₀ | 178 | 14 days |
Research on Pollinator Toxicity (e.g., Honeybees)
The impact of pesticides on pollinators, particularly honeybees (Apis mellifera), is a significant area of environmental research due to their critical role in agriculture and ecosystem health. Studies on this compound have found it to be relatively non-toxic to honeybees herts.ac.uk.
Laboratory tests measuring acute toxicity have been performed to determine the median lethal dose (LD₅₀). For acute oral toxicity, the 48-hour LD₅₀ was found to be greater than 100 micrograms (µg) per bee. Similarly, the acute contact toxicity, determined over a 48-hour period, also yielded an LD₅₀ of greater than 100 µg per bee. Based on standard toxicity classification schemes, these values indicate a low acute toxicity to honeybees.
Toxicity of this compound to Honeybees
| Organism | Species | Exposure Route | Endpoint | Value (µg/bee) | Exposure Duration |
|---|---|---|---|---|---|
| Honeybee | Apis mellifera | Oral | LD₅₀ | >100 | 48 hours |
| Honeybee | Apis mellifera | Contact | LD₅₀ | >100 | 48 hours |
Advanced Research Methodologies for Cinidon Ethyl Investigations
Isotopic Tracer Techniques in Plant Absorption and Metabolism Studies
Isotopic tracer techniques are invaluable for tracking the fate of cinidon-ethyl within plant systems. By labeling the molecule with an isotope, researchers can follow its absorption, translocation, and breakdown, providing a clear picture of its biokinetic properties. slideshare.netnih.govslideshare.net
Application of Carbon-14 Labeled this compound in Biokinetic Studies
The use of Carbon-14 ([¹⁴C]) labeled this compound has been a cornerstone in understanding its behavior in plants. cabidigitallibrary.orgnih.govpharmtech.com In these studies, plants are treated with [¹⁴C]this compound, and the distribution of radioactivity is monitored over time.
Research has shown that due to its lipophilic nature, this compound is rapidly adsorbed by the epicuticular wax layer of the leaf surface before it slowly penetrates the leaf tissue. cabidigitallibrary.org Studies on various plant species, including wheat, Galium aparine, and Solanum nigrum, have demonstrated that after either foliar or root application, the translocation of the [¹⁴C]-labeled herbicide to untreated plant parts is minimal. cabidigitallibrary.org This indicates that this compound has limited systemic movement within the plant.
Metabolism studies using [¹⁴C]this compound have revealed that the rate of breakdown is a key factor in the herbicide's selectivity. cabidigitallibrary.org In tolerant species like wheat, the metabolism of [¹⁴C]this compound to its less active E-isomer and corresponding acid is significantly faster than in susceptible weed species. cabidigitallibrary.org This rapid detoxification in the crop plant is a primary mechanism of its selectivity. cabidigitallibrary.org
Table 1: Biokinetic Data of [¹⁴C]this compound in Different Plant Species
| Plant Species | Application Method | Key Finding |
| Wheat (Triticum aestivum) | Foliar and Root | Rapid metabolism to less active metabolites. cabidigitallibrary.org |
| Galium aparine | Foliar and Root | Slower metabolism compared to wheat. cabidigitallibrary.org |
| Solanum nigrum | Foliar and Root | Slower metabolism compared to wheat. cabidigitallibrary.org |
| Cotton | Not specified | Involved in the induction of defoliation. sigmaaldrich.comsigmaaldrich.com |
Advanced Chromatographic and Spectrometric Approaches for Residue and Metabolite Analysis
The detection and quantification of this compound residues and its metabolites in various matrices, such as plants, soil, and water, require highly sensitive and specific analytical methods. Advanced chromatographic and spectrometric techniques are essential for this purpose. sigmaaldrich.comsigmaaldrich.com
High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful tool for the analysis of this compound and its metabolites. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov This technique combines the separation capabilities of high-performance liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample extraction from fruits and vegetables prior to LC-MS/MS analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.net
Validation studies have demonstrated the reliability of HPLC-MS/MS for determining this compound residues in various crops. For instance, in wheat, a multi-residue method using LC-MS/MS showed good recovery and repeatability. eurl-pesticides.eu The limit of quantification (LOQ) for this compound has been established in different matrices, ensuring that even trace amounts of the herbicide can be accurately measured. eurl-pesticides.eueurl-pesticides.eu
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)
For certain analyses, particularly for more volatile compounds or as a complementary technique, GC-MS/MS is utilized. nih.govshimadzu.comscispace.com Similar to HPLC-MS/MS, it offers excellent selectivity and sensitivity for the detection of pesticide residues. The choice between HPLC-MS/MS and GC-MS/MS often depends on the specific properties of the analyte and the sample matrix. In some comprehensive pesticide residue monitoring programs, both techniques are used to cover a wide range of compounds. nih.goveurl-pesticides.eu
Table 2: Analytical Performance Data for this compound Detection
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Recovery Rate (%) |
| HPLC-MS/MS | Apples and Potatoes | 0.01 mg/kg | 70-120 researchgate.net |
| HPLC-MS/MS | Rye Grass Hay | 0.005 mg/kg | Not specified eurl-pesticides.eu |
| GC-MS/MS | Rye Grass Hay | 0.025 mg/kg | Not specified eurl-pesticides.eu |
| HPLC-MS/MS | Wheat | 0.101 mg/kg | 80 eurl-pesticides.eu |
Application of Radiocounting and Autoradiography in Plant Tissue Analysis
In conjunction with isotopic labeling, radiocounting and autoradiography are used to visualize and quantify the distribution of [¹⁴C]this compound in plant tissues. cabidigitallibrary.orgscribd.com After treating a plant with the radiolabeled herbicide, different parts of the plant are analyzed. Radiocounting provides quantitative data on the amount of radioactivity in specific tissues, while autoradiography produces an image showing the precise location of the radioactive substance. cabidigitallibrary.orgscribd.com
These techniques have been instrumental in confirming the limited translocation of this compound from the application site. cabidigitallibrary.org Autoradiographs of plants treated with [¹⁴C]this compound clearly show that the radioactivity remains concentrated in the treated leaves, with very little movement to other parts of the plant. cabidigitallibrary.org
Molecular Biology Techniques in Gene Expression and Resistance Studies
Understanding the molecular basis of this compound's herbicidal action and the mechanisms by which plants develop resistance involves the use of advanced molecular biology techniques. pitt.edugoogle.com These methods allow researchers to investigate how the herbicide affects gene expression and to identify the genes responsible for tolerance. nih.govsemanticscholar.org
Studies using cDNA microarrays have analyzed the impact of this compound on the wheat transcriptome. nih.govresearchgate.net These investigations revealed that this compound treatment triggers the expression of peroxidase and defense-related genes. nih.govresearchgate.net This is likely a response to the reactive oxygen species generated by the photo-oxidation of protoporphyrin-IX, which accumulates due to the inhibition of the Protox enzyme by this compound. nih.gov The upregulation of these defense-related genes is a specific response to the herbicide. nih.govsemanticscholar.org
Furthermore, research has pointed to the involvement of cytochrome P450 monooxygenases in the metabolism of this compound, a key factor in the herbicide's selectivity. researchgate.net Molecular techniques are crucial for identifying and characterizing the specific cytochrome P450 genes that are induced by this compound and are responsible for its detoxification in tolerant plants. researchgate.netnih.gov
cDNA Microarray Analysis for Transcriptomic Profiling
Transcriptomic profiling using cDNA microarrays is a powerful high-throughput technique to analyze the gene expression of an organism in response to a specific treatment. In the context of this compound, this methodology allows researchers to gain a comprehensive view of the genetic landscape of a plant after exposure to the herbicide. The process involves monitoring the expression levels of thousands of genes simultaneously to identify which genes are up-regulated or down-regulated.
The application of cDNA microarrays in herbicide research follows a general procedure. First, RNA is extracted from both herbicide-treated and untreated control plants. This RNA is then reverse-transcribed into more stable complementary DNA (cDNA). The cDNA from the treated sample is labeled with one fluorescent dye (e.g., red), and the cDNA from the control sample is labeled with another (e.g., green). Both labeled samples are then hybridized to a microarray chip, which contains thousands of spots, each with a known DNA sequence or gene. The relative fluorescence of the two dyes at each spot indicates the expression level of that specific gene in the treated plant compared to the control.
While specific, extensive cDNA microarray studies focused solely on this compound are not widely published, the methodology has been applied to wheat treated with a group of herbicides including this compound, 2,4-D, and tribenuron-methyl (B105370) to observe specific gene expression changes. uzh.ch In similar studies on other herbicides, microarray analyses have successfully identified genes that are differentially expressed in response to treatment. nih.gov For instance, research on the photosystem II-inhibiting herbicides atrazine (B1667683) and bentazon in soybean identified 6,646 differentially expressed genes, revealing the induction of genes related to xenobiotic detoxification, such as cytochrome P450s and glutathione-S-transferases. researchgate.net A similar analysis for this compound would be expected to reveal up-regulation of genes involved in stress responses and herbicide metabolism, providing valuable insights into the plant's defense mechanisms and potential pathways for tolerance or resistance.
Table 1: Illustrative Gene Categories Investigated by cDNA Microarray in Herbicide Studies
| Gene Category | Potential Function in Response to this compound | Reference Methodology |
| Detoxification Enzymes | Metabolism and breakdown of the herbicide molecule | researchgate.net |
| Stress Response Proteins | Mitigation of cellular damage from oxidative stress | researchgate.netplos.org |
| Photosynthesis-related Genes | Down-regulation due to inhibition of pigment synthesis | nih.govsemanticscholar.org |
| Transcription Factors | Regulation of downstream defense gene networks | nih.gov |
| Transport Proteins | Sequestration or efflux of the herbicide | nih.gov |
Genetic Sequencing and Bioinformatics for Resistance Mechanism Elucidation
The evolution of herbicide resistance in weed populations is a significant agricultural challenge. Advanced molecular techniques, specifically genetic sequencing and bioinformatics, are indispensable for elucidating the mechanisms behind this resistance. These methodologies allow for the precise identification of genetic changes that confer resistance to herbicides like this compound.
Resistance mechanisms are broadly categorized as target-site resistance (TSR) or non-target-site resistance (NTSR). mdpi.commdpi.com TSR in the case of this compound, an inhibitor of protoporphyrinogen (B1215707) oxidase (PPO), typically involves mutations in the PPO gene (PPX) that prevent the herbicide from binding effectively to the enzyme.
The process of elucidating these mechanisms begins with collecting plant samples from both resistant and susceptible populations. DNA is extracted, and the PPO gene is amplified using the polymerase chain reaction (PCR). High-throughput genetic sequencing is then employed to determine the exact nucleotide sequence of the gene in both populations. cambridge.org
Bioinformatics tools are subsequently used to compare the sequences from resistant and susceptible plants. nih.gov This comparative analysis can pinpoint specific single nucleotide polymorphisms (SNPs) or deletions that result in amino acid substitutions in the PPO enzyme. For example, a well-documented mutation conferring resistance to PPO inhibitors in Amaranthus palmeri is a glycine (B1666218) deletion at position 210 (ΔG210). scielo.brawsjournal.org While this specific mutation confers resistance to other PPO inhibitors, sequencing the PPO gene in weeds suspected of this compound resistance is the definitive method to identify this or other novel mutations.
Bioinformatic analysis extends beyond simple sequence alignment. frontiersin.org Molecular modeling can be used to predict how an identified amino acid substitution alters the three-dimensional structure of the PPO enzyme and its interaction with the this compound molecule. This provides a deeper understanding of how the mutation reduces the herbicide's binding affinity and efficacy. Furthermore, genomic and transcriptomic sequencing can uncover NTSR mechanisms, such as the amplification of the target gene or the up-regulation of detoxification enzymes. nih.govcdnsciencepub.com
In Vitro Enzymatic Assay Systems for Mode of Action Studies
In vitro enzymatic assays are a cornerstone of herbicide research, providing direct evidence of a compound's mode of action by measuring its effect on the activity of a purified target enzyme. For this compound, these assays confirm its role as an inhibitor of protoporphyrinogen oxidase (PPO). herts.ac.ukresearchgate.net
The assay system is designed to isolate the interaction between the herbicide and the enzyme from other cellular processes. The PPO enzyme is first extracted and purified from plant tissue, often from both a susceptible weed species and a tolerant crop like wheat. researchgate.net The assay is typically conducted in a microplate format for high-throughput analysis.
A standard PPO inhibition assay is fluorescence-based. frontiersin.orgmdpi.com The reaction mixture contains the purified PPO enzyme in a buffer solution, along with necessary cofactors. The substrate of the enzyme, non-fluorescent protoporphyrinogen IX, is added to initiate the reaction. In the absence of an inhibitor, PPO catalyzes the oxidation of protoporphyrinogen IX into the highly fluorescent product, protoporphyrin IX. scielo.br The rate of the reaction is measured by monitoring the increase in fluorescence over time using a microplate reader.
To determine the inhibitory activity of this compound, various concentrations of the herbicide are pre-incubated with the enzyme before the substrate is added. The concentration of this compound that reduces the enzyme's activity by 50% is known as the IC₅₀ value. This value is a quantitative measure of the herbicide's potency. Research has demonstrated that this compound is a potent inhibitor of PPO, with reported IC₅₀ values of approximately 1 nM for the enzyme isolated from both susceptible weeds and tolerant wheat, indicating that selectivity is not based on differences in target-site sensitivity. researchgate.net
Table 2: Components of a Typical In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
| Component | Purpose | Typical Example/Concentration |
| Enzyme Source | To provide the target PPO enzyme | Purified PPO from plant mitochondria |
| Buffer | To maintain optimal pH and ionic strength for enzyme activity | 100 mM Tris-HCl (pH 7.5) |
| Substrate | To be converted by the enzyme into a measurable product | Protoporphyrinogen IX (~3-10 µM) |
| Cofactors/Additives | To ensure enzyme stability and function | DTT (dithiothreitol), EDTA, Tween 80 |
| Inhibitor | The compound being tested for its effect on enzyme activity | This compound (various concentrations) |
| Detection Method | To quantify the rate of the enzymatic reaction | Fluorometric measurement of Protoporphyrin IX |
Synergistic and Antagonistic Interactions with Other Xenobiotics
Research on Herbicide Mixture Interactions and Efficacy Modulation
Research has explored the effects of tank-mixing cinidon-ethyl with other herbicides to enhance its weed control capabilities. As a contact herbicide, this compound is most effective on smaller weeds. bcpc.org To broaden its spectrum and improve flexibility in application timing on larger weeds, combinations with other active ingredients have been investigated. bcpc.org
One area of study has been the combination of this compound with hormone-based herbicides. Tank-mix combinations with reduced rates of mecoprop-P or a combination of bentazone (B1668011) and dichlorprop-P have demonstrated excellent and reliable control of Galium aparine (cleavers) and other important broadleaf weeds in cereals under diverse conditions. bcpc.org These mixtures not only control a wider range of weeds but also enhance the speed of action and make the herbicidal effect less dependent on weather conditions. bcpc.org
Another researched combination involves this compound and clodinafop-propargyl (B133425), an acetyl-CoA carboxylase (ACCase) inhibitor. google.comherts.ac.uk A compound weeding composition containing these two active ingredients has been developed for post-emergence use in wheat fields. This mixture is reported to be particularly effective against both gramineous and broadleaf weeds. google.com Studies to determine the toxicity of this mixture have indicated a synergistic effect. For instance, the co-toxicity coefficient of the mixture on annual bluegrass was found to be greater than 120, signifying a clear synergistic interaction between clodinafop-propargyl and this compound. google.com
Below is a data table summarizing the toxicity measurement results of different ratios of clodinafop-propargyl and this compound on annual bluegrass.
Table 1: Toxicity Measurement Results of Clodinafop-propargyl and this compound Mixtures on Annual Bluegrass
| Clodinafop-propargyl (%) | This compound (%) | Co-toxicity Coefficient | Interaction Effect |
|---|---|---|---|
| 5 | 75 | 156 | Synergistic |
| 10 | 70 | 168 | Synergistic |
| 20 | 60 | 189 | Synergistic |
Data sourced from a Chinese patent on a compound weeding composition. google.com
Furthermore, tank mixtures of this compound with a product containing tritosulfuron (B114255) and dicamba (B1670444) have been tested for broad-leaved weed control in cereals. pan-europe.info A patent for a solid herbicide formulation also lists this compound as a potential mixing partner with tritosulfuron and dicamba. google.com
Studies on Combined Stressor Effects within Agroecosystems
The performance of herbicides can be influenced by various environmental factors, and the interaction between chemical stressors (like herbicides) and abiotic or biotic stressors in an agroecosystem is a complex field of study. researchgate.netfrontiersin.org These combined stressors can lead to unpredictable effects on both crop plants and non-target organisms. While general research exists on how environmental stressors can affect plant responses to herbicides, specific studies focusing on this compound are limited.
Interaction with Abiotic Stressors: Abiotic factors such as temperature, soil moisture, and nutrient availability can influence the efficacy and selectivity of herbicides. For instance, drought or temperature stress can alter a plant's metabolic processes, potentially affecting its ability to detoxify a herbicide. researchgate.net Research on other herbicides has shown that such interactions can either increase crop injury or reduce weed control. While these general principles apply, specific data on the interaction of this compound with abiotic stressors like drought, heat, or nutrient-deficient conditions are not extensively documented in publicly available literature. However, it is known that the herbicidal activity of this compound is generally less dependent on weather conditions compared to some other herbicides, especially when used in tank-mixes. bcpc.org
Some research has looked at the transcriptional responses of wheat to this compound, which can provide insights into the plant's defense mechanisms against this chemical stressor. researchgate.netsemanticscholar.org Understanding these responses is a step towards predicting how the plant might react to the combined stress of the herbicide and other environmental challenges.
Methodological Approaches for Assessing Mixture Toxicity and Interaction Coefficients
To quantify the nature of the interaction between herbicides in a mixture, several methodological approaches are employed. These methods are essential for determining whether a combination results in a synergistic, antagonistic, or additive effect.
One of the most common methods is Colby's equation . googleapis.com This method calculates the expected herbicidal effect of a mixture assuming an additive interaction. The expected response is then compared to the observed response from experimental data. If the observed effect is greater than the expected effect, the interaction is considered synergistic. Conversely, if the observed effect is less than the expected effect, the interaction is antagonistic. This method is widely used due to its straightforward calculation and interpretation. googleapis.com Patents for herbicidal compositions often refer to Colby's equation to demonstrate the synergistic nature of their formulations. googleapis.com
Another well-established method is the isobologram analysis . This graphical method is used to assess the interaction between two agents. nih.govgoogle.commdpi.com It involves plotting the doses of two substances that produce the same level of effect (an isobole). The shape of the isobole for a mixture is then compared to a theoretical line of additivity. A concave isobole indicates synergism, a convex isobole indicates antagonism, and a straight line represents an additive effect. This method is considered more rigorous than Colby's method as it analyzes the interaction across a range of effect levels.
These methods provide the framework for calculating interaction coefficients , which are quantitative measures of the degree of synergism or antagonism. For example, the co-toxicity coefficient derived from toxicity tests, as mentioned for the clodinafop-propargyl and this compound mixture, serves as such an index. google.com
Future Research Directions and Unanswered Questions
Elucidation of Novel and Emerging Resistance Mechanisms
The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. While Cinidon-ethyl, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, has been effective, the potential for weeds to develop resistance is a primary concern. Future research must focus on identifying and characterizing new resistance mechanisms to inform proactive management strategies.
Target-Site Resistance (TSR): The primary mechanism of resistance to PPO inhibitors involves mutations in the PPX2 gene, which encodes the target enzyme protoporphyrinogen oxidase. Several mutations have been identified in various weed species that confer resistance to this class of herbicides. frontiersin.orgresearchgate.netillinois.edu Future research should aim to:
Identify Novel Mutations: Systematically screen resistant weed populations for novel mutations in the PPX2 gene that may confer resistance specifically to N-phenyl-phthalimide herbicides like this compound.
Characterize Cross-Resistance: Determine the cross-resistance patterns conferred by known and novel PPX2 mutations to this compound and other PPO inhibitors. This will be crucial for designing effective herbicide rotation programs.
Non-Target-Site Resistance (NTSR): Metabolic resistance, a form of NTSR, involves the enhanced detoxification of the herbicide by the plant. This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net Key research areas include:
Identifying Metabolic Pathways: Elucidate the specific metabolic pathways and the key enzymes (e.g., specific P450s) involved in the detoxification of this compound in resistant weed biotypes.
Understanding Regulatory Networks: Investigate the genetic and regulatory networks that lead to the overexpression of detoxification enzymes in resistant plants.
Table 1: Known Target-Site Mutations Conferring Resistance to PPO-Inhibiting Herbicides
| Mutation | Amino Acid Change | Weed Species | Reference |
| ΔG210 | Deletion of Glycine (B1666218) at position 210 | Amaranthus tuberculatus, Amaranthus palmeri | frontiersin.orgillinois.edu |
| R128G/M | Arginine to Glycine or Methionine at position 128 | Amaranthus palmeri | researchgate.net |
| G399A | Glycine to Alanine at position 399 | Amaranthus palmeri | frontiersin.org |
Application of Comprehensive Systems Biology Approaches (Genomics, Proteomics, Metabolomics) to this compound Response
A holistic understanding of how plants respond to this compound at the molecular level is essential for developing more effective and sustainable weed management strategies. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, offer a powerful toolkit for this purpose. nih.govdrugtargetreview.comnih.govescholarship.orgmdpi.com
Genomics and Transcriptomics: These "omics" sciences can identify genes and gene expression patterns associated with this compound tolerance and resistance.
Comparative Transcriptomics: RNA-sequencing (RNA-Seq) can be used to compare the transcriptomes of susceptible and resistant weed populations before and after this compound treatment. This can reveal key genes and pathways involved in the response, such as those related to stress signaling, detoxification, and the target PPO enzyme. nih.govnih.govsemanticscholar.org
Genome-Wide Association Studies (GWAS): GWAS can be employed to identify genetic loci associated with natural variation in this compound tolerance within weed populations.
Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of this compound, proteomics can:
Identify Protein-Level Changes: Analyze changes in the proteome of weeds in response to this compound exposure to identify proteins involved in detoxification, stress response, and signaling pathways.
Characterize Post-Translational Modifications: Investigate how this compound affects the post-translational modifications of proteins, which can alter their function.
Metabolomics: Metabolomics is the comprehensive study of small molecules, or metabolites, within cells, tissues, or organisms. This approach can provide a snapshot of the physiological state of a plant in response to herbicide stress. nih.govacs.orgresearchgate.netfrontiersin.orgresearchgate.net
Metabolic Fingerprinting: Identify changes in the metabolic profiles of weeds following this compound application to pinpoint metabolic pathways that are perturbed.
Biomarker Discovery: Discover metabolic biomarkers that can be used for the early detection of this compound stress or resistance in weeds.
Long-Term Ecological Impact Assessments in Diverse Agricultural Systems
While the acute toxicity of this compound to various organisms has been characterized, its long-term ecological effects in real-world agricultural settings remain an area requiring significant research. These assessments are crucial for ensuring that the use of this herbicide does not lead to unintended and detrimental environmental consequences. nih.govepa.govnih.gov
Assess Community Shifts: Evaluate the long-term impact of repeated this compound applications on the diversity, composition, and functional capacity of soil microbial communities.
Investigate Key Functions: Determine the effects on critical microbial processes such as nitrogen fixation, nitrification, and organic matter decomposition.
Non-Target Organisms: The impact of this compound on organisms other than the target weeds needs to be thoroughly investigated under field conditions.
Aquatic Ecosystems: Given its moderate to high toxicity to aquatic organisms, research should focus on the long-term effects of this compound runoff on the health and population dynamics of aquatic invertebrates, algae, and fish. herts.ac.uk
Terrestrial Invertebrates: Assess the chronic and sub-lethal effects of this compound on beneficial terrestrial invertebrates, such as earthworms and pollinators. herts.ac.uk
Table 2: Ecotoxicological Data for this compound
| Organism | Test Type | Endpoint | Value (µg/L) | Reference |
| Fish | Acute 96h | LC50 | 120 | herts.ac.uk |
| Aquatic Invertebrates (Daphnia) | Acute 48h | EC50 | 160 | herts.ac.uk |
| Aquatic Plants (Algae) | Acute 72h | ErC50 | 2.5 | herts.ac.uk |
Development of Predictive Models for Herbicide Efficacy and Environmental Fate under Varying Conditions
Predictive models are invaluable tools for optimizing herbicide use, minimizing environmental contamination, and delaying the evolution of resistance. Future research should focus on developing and validating robust models specifically for this compound. awsjournal.orgresearchgate.netresearchgate.netmdpi.com
Efficacy Models: Models that can predict the efficacy of this compound based on weed species, growth stage, and environmental conditions would allow for more precise and effective applications.
Dose-Response Models: Develop and refine dose-response models for a wider range of weed species and environmental variables.
Resistance Prediction: Incorporate genetic and biological parameters into models to predict the likelihood of resistance evolution in different weed populations under various management scenarios. awsjournal.org
Environmental Fate Models: Understanding the movement and persistence of this compound in the environment is crucial for assessing and mitigating risks. oregonstate.edunih.govstone-env.comfraunhofer.deillinois.edu
Leaching and Runoff Models: Develop and validate models (e.g., PRZM, MACRO, PEARL) to accurately predict the potential for this compound to move into surface and groundwater under different soil types, climatic conditions, and agricultural practices.
Persistence Models: Create models that can predict the persistence of this compound in soil and water, taking into account factors such as microbial degradation, photodegradation, and soil properties.
By addressing these unanswered questions and pursuing these future research directions, the scientific community can provide the necessary knowledge and tools to ensure the responsible and sustainable use of this compound in modern agriculture.
Q & A
Q. How can the molecular structure of Cinidon-ethyl be characterized using spectroscopic and computational methods?
this compound (C₁₉H₁₇Cl₂NO₄) contains 45 bonds, including 11 multiple bonds, 5 rotatable bonds, and aromatic/heterocyclic rings. Structural characterization involves:
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for chlorine atoms (δ ~3.5–4.0 ppm for aliphatic Cl) and ester groups (δ ~1.2–1.4 ppm for ethyl protons).
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 394.25 and fragmentation patterns (e.g., loss of Cl or ester groups).
- Computational Modeling : Generate 3D structural visualizations using SMILES code
CCOC(=O)C(Cl)=Cc1cc(ccc1Cl)N3C(=O)C2=C(CCCC2)C3=Oand compare with X-ray crystallography data if available .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for soil or water matrices to isolate this compound from interfering compounds.
- Chromatography : Optimize reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phase (acetonitrile:water, 70:30 v/v) for baseline separation.
- Detection : Employ UV-Vis detection at 220–240 nm (for Cl and aromatic moieties) or tandem MS (LC-MS/MS) for enhanced sensitivity in trace analysis .
Advanced Research Questions
Q. How do environmental factors influence the degradation kinetics of this compound in agricultural soils?
- Experimental Design : Conduct controlled microcosm studies varying pH (4–8), moisture (10–30%), and microbial activity (sterile vs. non-sterile soils). Monitor degradation via LC-MS/MS and calculate half-lives using first-order kinetics.
- Key Variables : Soil organic matter content and temperature significantly affect hydrolysis rates of the ester group. Include GC-MS to identify metabolites like chlorinated benzoic acids .
Q. What mechanisms underlie herbicide resistance to this compound in target weed species?
- Hypothesis Testing : Compare enzymatic activity (e.g., acetyl-CoA carboxylase) in resistant vs. susceptible biotypes. Use molecular docking simulations to assess binding affinity changes due to mutations in the target protein.
- Methodology : Amplify and sequence ACCase genes from resistant populations. Validate with in vitro enzyme inhibition assays using purified this compound .
Q. How can contradictory data on this compound’s phytotoxicity be resolved across studies?
- Data Reconciliation : Audit experimental conditions (e.g., application rates, plant growth stages, adjuvant use). Apply meta-analysis to compare EC₅₀ values across studies, controlling for covariates like soil type and climate.
- Statistical Models : Use mixed-effects models to account for variability in bioassay protocols. Sensitivity analysis can identify outliers driven by methodological artifacts .
Q. What synergistic effects occur when this compound is combined with other herbicides?
- Experimental Approach : Design a factorial experiment testing this compound with ALS inhibitors (e.g., sulfonylureas). Measure weed biomass reduction and calculate synergy indices (e.g., Colby’s method).
- Advanced Analysis : Use transcriptomics to identify gene expression changes in weed species exposed to combinatorial treatments. Validate with enzyme-linked immunosorbent assays (ELISA) for stress markers .
Methodological Best Practices
- Reproducibility : Document all synthesis protocols (e.g., reaction temperatures, purification steps) and raw data in appendices. Share structural files (SDF/MOL) for computational validation .
- Ethical Compliance : For field studies, adhere to pesticide application guidelines (e.g., EU Regulation No 1272/2008) and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
